REACTION_CXSMILES
|
C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:12][C:13]1[C:18](=[O:19])[CH2:17][CH:16]([C:20]([CH3:22])=[CH2:21])[CH2:15][CH:14]=1>ClC1C=CC=CC=1.O1CCOCC1>[CH:17]1[C:16]([CH:20]([CH3:22])[CH3:21])=[CH:15][CH:14]=[C:13]([CH3:12])[C:18]=1[OH:19] |f:2.3|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1=O)C(=C)C
|
Name
|
chlorobenzene 1,4-dioxane
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1.O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
rapidly cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with 10% NaOH solution (3×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous extract
|
Type
|
WASH
|
Details
|
was washed with CH2Cl2 (2×100 mL)
|
Type
|
ADDITION
|
Details
|
neutralized by dropwise addition of conc H2SO4
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with sat NaHCO3 (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(O)C(C)=CC=C1C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |